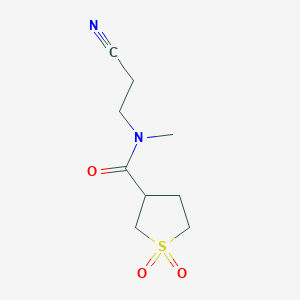![molecular formula C13H17NO5S B7567980 3-[Cyclopropyl-(4-methoxyphenyl)sulfonylamino]propanoic acid](/img/structure/B7567980.png)
3-[Cyclopropyl-(4-methoxyphenyl)sulfonylamino]propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[Cyclopropyl-(4-methoxyphenyl)sulfonylamino]propanoic acid (CMPA) is a chemical compound that has been widely used in scientific research for its various biochemical and physiological effects. It is a sulfonamide derivative that has been synthesized using various methods and has shown promising results in different applications.
Mecanismo De Acción
3-[Cyclopropyl-(4-methoxyphenyl)sulfonylamino]propanoic acid acts as a competitive inhibitor of carbonic anhydrase and acetylcholinesterase enzymes. It also acts as a blocker of potassium and calcium ion channels. These mechanisms of action have been studied extensively in scientific research, and have shown promising results in different applications.
Biochemical and Physiological Effects:
3-[Cyclopropyl-(4-methoxyphenyl)sulfonylamino]propanoic acid has been shown to have various biochemical and physiological effects in scientific research. It has been shown to inhibit the activity of carbonic anhydrase and acetylcholinesterase enzymes, which are involved in various physiological processes. It has also been shown to block potassium and calcium ion channels, which are involved in the regulation of membrane potential and neurotransmitter release.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-[Cyclopropyl-(4-methoxyphenyl)sulfonylamino]propanoic acid has several advantages for lab experiments, including its high potency and selectivity for different enzymes and ion channels. It is also relatively easy to synthesize and has a long shelf life. However, 3-[Cyclopropyl-(4-methoxyphenyl)sulfonylamino]propanoic acid has some limitations, including its potential toxicity and limited solubility in aqueous solutions.
Direcciones Futuras
There are several future directions for the use of 3-[Cyclopropyl-(4-methoxyphenyl)sulfonylamino]propanoic acid in scientific research. One direction is the study of its effects on different ion channels and enzymes, and its potential use as a therapeutic agent for different diseases. Another direction is the development of more potent and selective derivatives of 3-[Cyclopropyl-(4-methoxyphenyl)sulfonylamino]propanoic acid, which could have even greater potential for scientific research and therapeutic applications. Finally, the study of the pharmacokinetics and pharmacodynamics of 3-[Cyclopropyl-(4-methoxyphenyl)sulfonylamino]propanoic acid could provide valuable insights into its potential use in clinical applications.
Métodos De Síntesis
3-[Cyclopropyl-(4-methoxyphenyl)sulfonylamino]propanoic acid can be synthesized using different methods, including the reaction of cyclopropylamine with 4-methoxybenzenesulfonyl chloride, followed by the reaction with 3-chloropropanoic acid. Another method involves the reaction of 4-methoxybenzenesulfonyl chloride with cyclopropylamine, followed by the reaction with 3-aminopropanoic acid.
Aplicaciones Científicas De Investigación
3-[Cyclopropyl-(4-methoxyphenyl)sulfonylamino]propanoic acid has been used in various scientific research applications, including the study of the mechanism of action of different enzymes, such as carbonic anhydrase and acetylcholinesterase. It has also been used in the study of the role of different ion channels, such as potassium channels and calcium channels, in physiological processes. Additionally, 3-[Cyclopropyl-(4-methoxyphenyl)sulfonylamino]propanoic acid has been used in the study of the effects of different drugs on the central nervous system.
Propiedades
IUPAC Name |
3-[cyclopropyl-(4-methoxyphenyl)sulfonylamino]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO5S/c1-19-11-4-6-12(7-5-11)20(17,18)14(10-2-3-10)9-8-13(15)16/h4-7,10H,2-3,8-9H2,1H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOTWPVQTGHKCQO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)N(CCC(=O)O)C2CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[[Methyl(propanoyl)amino]methyl]benzoic acid](/img/structure/B7567906.png)
![4-[[Butanoyl(methyl)amino]methyl]benzoic acid](/img/structure/B7567912.png)
![4-[[(1,5-Dimethylpyrrole-2-carbonyl)-methylamino]methyl]benzoic acid](/img/structure/B7567920.png)

![4-[[(3,5-Dimethyl-1,2-oxazole-4-carbonyl)-methylamino]methyl]benzoic acid](/img/structure/B7567930.png)
![2-imidazo[1,2-a]pyridin-2-yl-N-methylacetamide](/img/structure/B7567940.png)

![6-(4-methyl-6,7-dihydro-4H-thieno[3,2-c]pyridine-5-carbonyl)pyridine-3-carboxylic acid](/img/structure/B7567948.png)

![N-[(5-bromofuran-2-yl)methyl]-N-methylmethanesulfonamide](/img/structure/B7567986.png)

![3-[1-(Pyrimidin-4-ylmethylamino)ethyl]phenol](/img/structure/B7568006.png)
